5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
5-(2-methylphenyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-10-4-2-3-5-13(10)12-8-11-6-7-15-14(11)16-9-12/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQECEHZAPRWKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C3C(=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, a multicomponent reaction involving a pyridine derivative, an aldehyde, and an amine can be employed to form the pyrrolo[2,3-b]pyridine core . The reaction conditions typically include the use of a catalyst, such as a transition metal complex, and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Methods such as continuous flow synthesis, which allows for better control over reaction parameters and scalability, can be employed. Additionally, the use of automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of this compound.
Scientific Research Applications
Medicinal Chemistry
5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine has garnered attention for its biological activities and therapeutic potential. Its unique structure allows for interactions with various biological targets, making it a promising scaffold for drug development. Notably, the compound has demonstrated:
- Anticancer Activity : Research indicates that derivatives of this compound can inhibit cell proliferation and exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown its efficacy against solid tumors and hematological malignancies, including lung and breast cancers .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against both bacterial and fungal pathogens. Its derivatives have shown significant inhibition against strains such as Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration values indicating strong efficacy .
- Enzyme Inhibition : this compound has been investigated for its potential to inhibit specific enzymes involved in cellular signaling pathways. For example, it may act as an inhibitor of kinases that are crucial in cancer progression and treatment resistance .
Materials Science
In materials science, the compound's structural characteristics lend themselves to applications in the development of advanced materials:
- Organic Electronics : The electronic properties of this compound make it suitable for use in organic semiconductors and photovoltaic devices. Its ability to facilitate charge transport can enhance the performance of electronic components.
- Polymer Chemistry : The compound can serve as a building block for synthesizing novel polymers with tailored properties. Its incorporation into polymer matrices may improve mechanical strength and thermal stability.
Organic Synthesis
The versatility of this compound extends to organic synthesis:
- Synthetic Intermediates : It can be utilized as an intermediate in the synthesis of more complex heterocyclic compounds. The ability to modify its structure through various chemical reactions allows chemists to create a library of derivatives with diverse biological activities .
- Hybrid Molecule Development : The compound's scaffold can be hybridized with other pharmacophores to generate new therapeutic agents. This strategy is particularly useful in developing multi-target drugs that can address complex diseases like cancer .
Table of Biological Activities and Applications
Case Studies
Several studies have highlighted the potential of this compound:
- A study focused on its anticancer properties demonstrated that certain derivatives exhibited IC50 values as low as 0.12 μM against HeLa cells, indicating potent cytotoxicity. The mechanism was linked to disruption of tubulin dynamics during cell division .
- Another investigation evaluated the antimicrobial activity of various derivatives against multiple pathogens, revealing that some compounds significantly reduced biofilm formation by Staphylococcus aureus, underscoring their potential in treating biofilm-associated infections .
Mechanism of Action
The mechanism of action of 5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃, Br) : Enhance binding to hinge regions of kinases (e.g., FGFR1) by forming hydrogen bonds with residues like G485 .
- Hydrophobic Substituents (e.g., o-tolyl, phenyl) : Improve selectivity for hydrophobic pockets, as seen in FGFR inhibitors .
- Halogenated Derivatives (e.g., Cl) : Common in clinical candidates (e.g., Pexidartinib) due to balanced lipophilicity and metabolic stability .
Example :
Structure-Activity Relationships (SAR)
- Position 5 : Critical for kinase inhibition. CF₃ and aryl groups enhance potency, while smaller substituents (e.g., Me, OMe) reduce activity .
- Position 3 : Tolerates bulky groups (e.g., phenylethynyl, nicotinamide) for secondary interactions .
- N1 Position : Alkylation (e.g., benzyl, butyl) improves solubility but may reduce target affinity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(o-tolyl)-1H-pyrrolo[2,3-b]pyridine, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups at the 5-position. For example:
- Step 1 : Iodination of the pyrrolo[2,3-b]pyridine core using N-iodosuccinimide (NIS) in acetone at room temperature to generate 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine .
- Step 2 : Sonogashira or Suzuki coupling with o-tolylboronic acid derivatives under Pd(PPh₃)₄ catalysis in toluene/EtOH/H₂O at 90–105°C .
- Optimization : Yield improvements (e.g., 20–75%) depend on protecting groups (e.g., tosyl) and solvent systems (e.g., DCM/EtOAc for chromatography) .
Q. How is structural characterization of this compound performed?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ identify substituent patterns (e.g., aromatic protons at δ 7.42–8.39 ppm for phenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M + H]+ calculated vs. observed) .
- Purity Analysis : Reverse-phase HPLC with ≥95% purity thresholds using C18 columns and UV detection at 214–254 nm .
Advanced Research Questions
Q. How do substitutions at the 3- and 5-positions affect biological activity in kinase inhibition?
- Structure-Activity Relationship (SAR) Analysis :
- 5-Position : Hydrophobic groups (e.g., 3,4-dimethoxyphenyl) enhance binding to FGFR1’s hydrophobic pocket via van der Waals interactions. Substitutions like trifluoromethyl improve selectivity (FGFR1 IC₅₀ = 7 nM) .
- 3-Position : Electron-deficient ethynyl groups (e.g., p-tolylethynyl) increase potency by forming π-π stacking with hinge residues (e.g., D641 in FGFR1) .
- Table 1 : Key SAR Findings
| Substituent (Position) | Biological Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| 3-(p-Tolylethynyl), 5-(3,4-Dimethoxyphenyl) | FGFR1 | 7 nM | |
| 3-(Phenylethynyl), 5-Bromo | Kinase X | 51% inhibition at 10 µM |
Q. What in vivo models validate the antitumor efficacy of this compound derivatives?
- Methodological Answer :
- Xenograft Models : Intraperitoneal administration in diffuse malignant peritoneal mesothelioma (DMPM) mice showed 58–75% tumor volume reduction. Compounds 1f and 3f induced caspase-dependent apoptosis and survivin downregulation .
- Combination Therapy : Synergy with paclitaxel (e.g., 3f + paclitaxel) enhanced cytotoxic effects via CDK1 inhibition .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Data Analysis Framework :
- Assay Conditions : Compare enzyme sources (e.g., recombinant vs. cell-based assays) and ATP concentrations (e.g., 10 µM vs. 100 µM) .
- Structural Nuances : Analyze substituent electronic effects (e.g., electron-withdrawing CN vs. electron-donating OMe) using DFT calculations .
- Pharmacokinetics : Assess solubility (e.g., LogP via HPLC) and blood-brain barrier penetration (e.g., P-gp efflux ratios) for CNS targets .
Methodological Guidance
Q. What strategies improve solubility and bioavailability of 5-aryl-pyrrolo[2,3-b]pyridines?
- Approaches :
- Prodrug Design : Introduce phosphate esters at the NH position (e.g., 1-hydroxy derivatives) for enhanced aqueous solubility .
- PEGylation : Attach polyethylene glycol (PEG) chains to the 3-ethynyl group to reduce LogP .
- Co-crystallization : Use cyclodextrins or sulfobutylether-β-cyclodextrin (SBE-β-CD) in formulation .
Q. How is regioselective functionalization achieved at the 5-position of the pyrrolo[2,3-b]pyridine core?
- Synthetic Tactics :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
